molecular formula C6H8BrN3 B12955367 6-Bromo-5-methylpyridine-2,4-diamine

6-Bromo-5-methylpyridine-2,4-diamine

Cat. No.: B12955367
M. Wt: 202.05 g/mol
InChI Key: ZSUSFPQXDLBMKT-UHFFFAOYSA-N
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Description

6-Bromo-5-methylpyridine-2,4-diamine is a heterocyclic organic compound with the molecular formula C6H8BrN3 It is a derivative of pyridine, featuring bromine and methyl substituents at the 6th and 5th positions, respectively, and amino groups at the 2nd and 4th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methylpyridine-2,4-diamine typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 5-methylpyridine-2,4-diamine using bromine in an acidic medium. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently. The reaction conditions are carefully monitored to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-methylpyridine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Suzuki Coupling: Palladium catalysts and bases like potassium phosphate are typically used under inert atmosphere conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Bromo-5-methylpyridine-2,4-diamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5-methylpyridine-2,4-diamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

  • 5-Bromo-2-methylpyridine-3-amine
  • 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
  • 2-Bromo-5-methylpyridine

Comparison: Compared to similar compounds, it offers distinct advantages in terms of its ability to form diverse derivatives through substitution and coupling reactions .

Properties

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

IUPAC Name

6-bromo-5-methylpyridine-2,4-diamine

InChI

InChI=1S/C6H8BrN3/c1-3-4(8)2-5(9)10-6(3)7/h2H,1H3,(H4,8,9,10)

InChI Key

ZSUSFPQXDLBMKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1N)N)Br

Origin of Product

United States

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